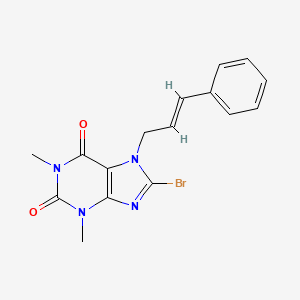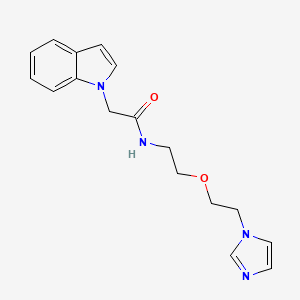
methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, is a complex molecule that likely contains a pyrazole ring, a thiophene moiety, and a sulfamoyl group attached to a thiophene-2-carboxylate scaffold. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their interactions with metals, which could be relevant for understanding the behavior of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and thiophene rings, followed by the introduction of the sulfamoyl group. The papers provided do not detail the synthesis of the exact compound but do suggest that similar compounds are synthesized through complex organic reactions that may involve azo coupling and sulfamoylation steps. The stability of the compound could be influenced by the nature of the substituents and the overall electronic effects they impart on the molecule.
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit conjugation between the pyrazole and thiophene rings, potentially affecting its electronic properties and reactivity. The sulfamoyl group could introduce additional sites for potential interactions, such as hydrogen bonding or metal coordination. The papers provided discuss the metal-ligand stability of related compounds, indicating that the compound may also form stable complexes with transition metals, which could be explored through potentiometric studies similar to those described in the first paper .
Chemical Reactions Analysis
Chemical reactions involving the compound would likely be centered around its reactive sites, such as the azo linkage and the sulfamoyl group. The compound could undergo reduction reactions, as suggested by the polarographic studies in the second paper , which may proceed through different electron transfer steps depending on the protonation state of the molecule. The interaction with metal ions could lead to the formation of metal complexes, with the stability and reactivity of these complexes being influenced by the electronic properties of the ligand.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and the potential for intramolecular interactions could affect its solubility, melting point, and other physical properties. The compound's reactivity, including its acid-base behavior and redox potential, could be studied through techniques such as potentiometry and polarography, as demonstrated in the provided papers . These studies could reveal the compound's behavior in different pH environments and its propensity to form complexes with various metal ions.
科学的研究の応用
Heterocyclic Synthesis
The synthesis of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, through the reaction of active methylene reagents with precursors like ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, is a key application. These compounds serve as crucial intermediates for further chemical transformations, contributing to the development of new materials and pharmaceuticals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety demonstrates significant potential in the development of new antibacterial agents. By reacting precursors with various active methylene compounds, researchers have produced pyran, pyridine, and pyridazine derivatives with high antibacterial activity, indicating a promising route for the creation of new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Potentiometric and Thermodynamic Studies
Potentiometric and thermodynamic studies of metal complexes with ligands derived from similar heterocyclic sulfonamides have been conducted to determine stability constants and thermodynamic parameters. These studies offer insights into the coordination chemistry of metal ions with heterocyclic ligands, contributing to the understanding of metal-ligand interactions in various chemical environments (Fouda, Al-Sarawy, & El-Katori, 2006).
Anti-Tumor Agents
Research into the synthesis of bis-heterocyclic compounds incorporating the thiophene moiety has unveiled potential anti-tumor agents. These compounds have demonstrated promising activities against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of heterocyclic compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
特性
IUPAC Name |
methyl 3-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(5-9-24-14)25(20,21)17-10-11(12-4-2-8-23-12)18-7-3-6-16-18/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJNJGGEQTONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)
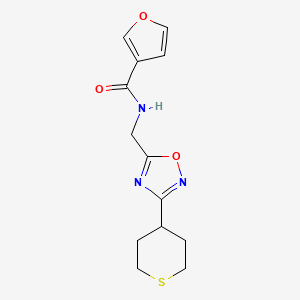
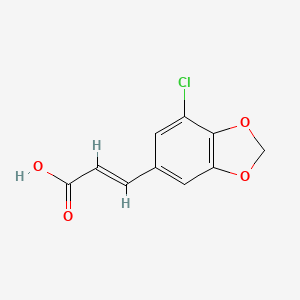
![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)
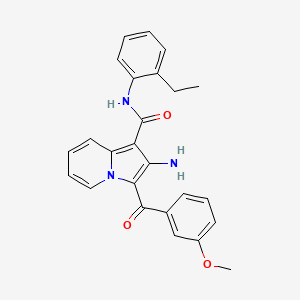
![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
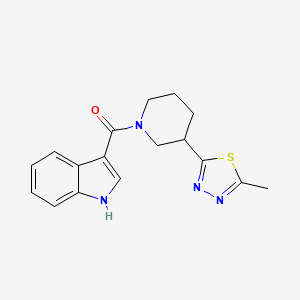
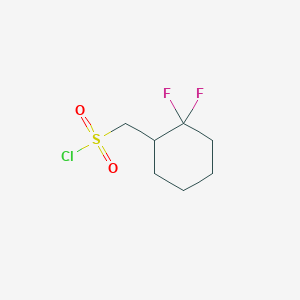
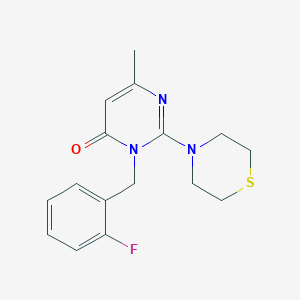
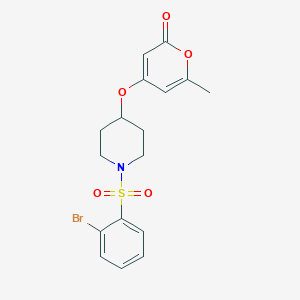
![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)
